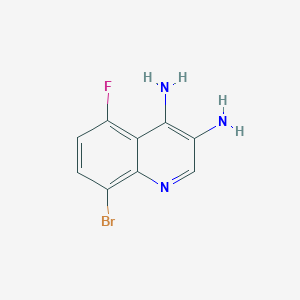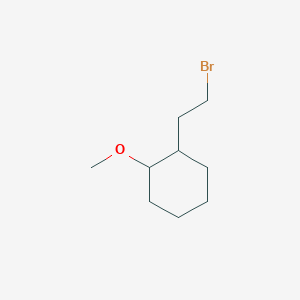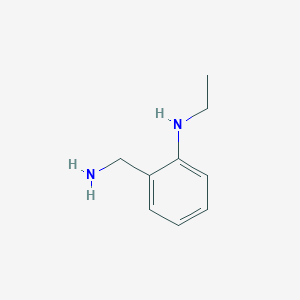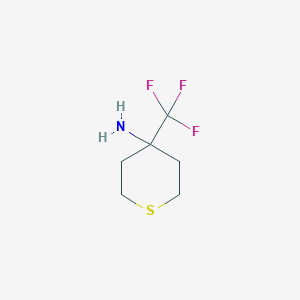
(3-Chloro-2-methylpropyl)-cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-methylpropyl)-cyclohexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a cyclohexane ring substituted with a 3-chloro-2-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methylpropyl)-cyclohexane typically involves the alkylation of cyclohexane with 3-chloro-2-methylpropyl chloride. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as phase-transfer catalysts can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
(3-Chloro-2-methylpropyl)-cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons by removing the chlorine atom, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
科学的研究の応用
(3-Chloro-2-methylpropyl)-cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Chloro-2-methylpropyl)-cyclohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexane ring.
類似化合物との比較
Similar Compounds
(3-Chloro-2-methylpropyl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
3-Chloro-2-methyl-1-propene: Contains a double bond, making it more reactive in certain types of reactions.
3-Chloro-2-methyl-1-propanol: Contains a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
(3-Chloro-2-methylpropyl)-cyclohexane is unique due to its combination of a cyclohexane ring and a 3-chloro-2-methylpropyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
分子式 |
C10H19Cl |
|---|---|
分子量 |
174.71 g/mol |
IUPAC名 |
(3-chloro-2-methylpropyl)cyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
InChIキー |
QTNPBEBAFXIZPT-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCCCC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199060.png)

![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13199068.png)

![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13199077.png)



![1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)





